molecular formula C11H13NO2 B12210602 2,3,6,7,8,9-Hexahydro[1,4]dioxino[2,3-g]isoquinoline

2,3,6,7,8,9-Hexahydro[1,4]dioxino[2,3-g]isoquinoline

Cat. No.: B12210602
M. Wt: 191.23 g/mol
InChI Key: ZWSHCFDCQSLDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,8,9-Hexahydro[1,4]dioxino[2,3-g]isoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with dioxane in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,8,9-Hexahydro[1,4]dioxino[2,3-g]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds .

Scientific Research Applications

2,3,6,7,8,9-Hexahydro[1,4]dioxino[2,3-g]isoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,6,7,8,9-Hexahydro[1,4]dioxino[2,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7,8,9-Hexahydro[1,4]dioxino[2,3-g]isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline

InChI

InChI=1S/C11H13NO2/c1-2-12-7-9-6-11-10(5-8(1)9)13-3-4-14-11/h5-6,12H,1-4,7H2

InChI Key

ZWSHCFDCQSLDIE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC3=C(C=C21)OCCO3

Origin of Product

United States

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